N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10IN3OS2/c18-12-4-1-10(2-5-12)14-8-23-17(20-14)21-16(22)11-3-6-13-15(7-11)24-9-19-13/h1-9H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPIKXKGAUSBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10IN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole and benzothiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodophenyl group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and benzothiazole rings can interact with enzymes and receptors, modulating their activity. The iodophenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differentiators
Substituent Effects on Bioactivity
- Iodophenyl vs. Halogenated Analogues : The 4-iodophenyl group in the target compound contrasts with fluorine or chlorine substituents in analogues like MS8 or BMS-354823. Iodine’s larger atomic radius may enhance hydrophobic interactions or serve as a heavy atom for crystallographic studies, but it could reduce metabolic stability compared to smaller halogens .
Pharmacological Profiles
- Kinase Inhibition : BMS-354825 and the fluorinated benzothiazole in highlight the importance of electron-withdrawing groups (e.g., fluoro, iodo) in kinase binding. The target compound’s iodine may mimic these effects but requires experimental validation .
- COX/LOX Modulation : Thiazole derivatives like 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) demonstrate anti-inflammatory activity via COX/LOX inhibition. The target compound lacks polar groups (e.g., hydroxy, methoxy) critical for this activity, suggesting divergent applications .
Biological Activity
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H13IN2S
- Molecular Weight : 392.26 g/mol
- Structure : The compound features a thiazole ring and a benzothiazole moiety, which are known for their biological activities.
Biological Activity Overview
This compound exhibits a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The compound's efficacy has been demonstrated in various studies focusing on its mechanism of action and therapeutic potential.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. For instance:
- Cell Line Studies : Research indicates that derivatives containing the benzothiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown GI50 values in the low micromolar range against MCF-7 breast cancer cells and other lines such as U-937 (human macrophage), THP-1 (leukemia), and B16-F10 (melanoma) .
| Cell Line | GI50 Value (µM) |
|---|---|
| MCF-7 | 0.57 |
| U-937 | 10 |
| THP-1 | 10 |
| B16-F10 | 10 |
The anticancer activity of this compound is thought to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Studies suggest that it can cause G0/G1 phase arrest in certain cancer cell lines.
- Interference with Signaling Pathways : It may inhibit key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against various pathogens. Research has shown that benzothiazole derivatives can inhibit bacterial growth and show antifungal activity.
Case Studies
A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and evaluation of several benzothiazole derivatives for their antimicrobial properties. The results indicated that modifications to the thiazole ring significantly enhanced activity against Gram-positive bacteria .
Safety and Toxicology
While the therapeutic potential is promising, safety evaluations are crucial. Preliminary toxicological assessments indicate that compounds similar to this compound exhibit moderate toxicity profiles. Further studies are necessary to fully elucidate the safety margins in vivo.
Q & A
Q. Basic Structural Analysis
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve aromatic protons (δ 7.0–8.5 ppm) and confirm carboxamide linkage (δ ~165 ppm for carbonyl) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C17H11IN2OS2) with <2 ppm error .
- X-Ray Crystallography : Single-crystal diffraction (using SHELX or SIR97) determines absolute configuration and bond angles, critical for structure-activity studies .
How is the initial biological activity screening conducted for this compound?
Q. Basic Screening Protocols
- Enzyme Inhibition Assays : Test COX-1/COX-2 or kinase inhibition using fluorometric/colorimetric substrates (e.g., IC50 determination via dose-response curves) .
- Antimicrobial Testing : Broth microdilution (MIC values) against S. aureus or E. coli per CLSI guidelines .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
How can reaction conditions be optimized to improve synthesis yield and purity?
Q. Advanced Synthesis Strategy
- Solvent Optimization : Replace polar aprotic solvents (DMF) with acetonitrile or THF to reduce side reactions .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of iodophenyl groups .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
Data Contradiction Note: Conflicting reports on thiourea stability in acidic conditions require pH monitoring (pH 5–6 optimal) .
How are advanced crystallographic methods used to resolve structural ambiguities?
Q. Advanced Structural Resolution
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns from twinned crystals .
- Disorder Modeling : Apply PART/SUMP restraints in SHELX for disordered iodophenyl groups .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., I···S contacts) to validate packing stability .
What mechanistic studies elucidate the compound’s enzyme inhibition profile?
Q. Advanced Mechanistic Design
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR); prioritize hydrophobic interactions with Val523 and His90 .
- Kinetic Studies : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Metabolite Profiling : LC-HRMS identifies active metabolites (e.g., deiodinated derivatives) in hepatic microsomes .
How can researchers reconcile contradictory biological activity data across studies?
Q. Advanced Data Analysis
- Assay Variability : Normalize IC50 values using internal controls (e.g., celecoxib for COX-2) to account for inter-lab variability .
- Structural Analog Comparison : Compare substituent effects (e.g., iodine vs. chlorine) on activity using QSAR models .
- Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends in cytotoxicity thresholds .
What strategies enable the use of this compound in molecular imaging (e.g., PET)?
Q. Advanced Imaging Applications
- Radiolabeling : Introduce 18F or 11C via prosthetic groups (e.g., [18F]fluoroethylazide) at the iodophenyl site .
- Target Specificity : Validate mGluR5 or kinase binding via autoradiography in rodent brain sections .
- Pharmacokinetics : PET/MRI fusion imaging tracks blood-brain barrier penetration in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
